molecular formula C12H12ClNO3S2 B5805534 5-chloro-N-(2-methoxy-5-methylphenyl)thiophene-2-sulfonamide

5-chloro-N-(2-methoxy-5-methylphenyl)thiophene-2-sulfonamide

Cat. No.: B5805534
M. Wt: 317.8 g/mol
InChI Key: RKMYFJGHSUYPAT-UHFFFAOYSA-N
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Description

5-chloro-N-(2-methoxy-5-methylphenyl)thiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a substituted phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-methoxy-5-methylphenyl)thiophene-2-sulfonamide typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 2-methoxy-5-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-methoxy-5-methylphenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-(2-methoxy-5-methylphenyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-methoxy-5-methylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(2-methylphenyl)thiophene-2-sulfonamide
  • 5-chloro-N-(2-methoxyphenyl)thiophene-2-sulfonamide
  • 5-chloro-N-(2-methoxy-4-methylphenyl)thiophene-2-sulfonamide

Uniqueness

5-chloro-N-(2-methoxy-5-methylphenyl)thiophene-2-sulfonamide is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups in specific positions can enhance its interaction with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-chloro-N-(2-methoxy-5-methylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S2/c1-8-3-4-10(17-2)9(7-8)14-19(15,16)12-6-5-11(13)18-12/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMYFJGHSUYPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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